molecular formula C3H2ClN3O3 B081815 Chloroisocyanuric acid CAS No. 13057-78-8

Chloroisocyanuric acid

Cat. No. B081815
CAS RN: 13057-78-8
M. Wt: 163.52 g/mol
InChI Key: ISAOUZVKYLHALD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloroisocyanuric acid, also known as Trichloroisocyanuric acid, is an organic compound with the formula (C3Cl3N3O3). It is used as an industrial disinfectant, bleaching agent, and a reagent in organic synthesis . This white crystalline powder, which has a strong “chlorine odour,” is sometimes sold in tablet or granule form for domestic and industrial use .


Synthesis Analysis

Trichloroisocyanuric acid is prepared from cyanuric acid via a reaction with chlorine gas and trisodium cyanurate . It is used in chemical synthesis as an easy to store and transport chlorine gas source, it is not subject to hazardous gas shipping restrictions, and its reaction with hydrochloric acid produces relatively pure chlorine .


Molecular Structure Analysis

The molecular formula of Chloroisocyanuric acid is C3H2ClN3O3 .


Chemical Reactions Analysis

Trichloroisocyanuric acid is used in various chemical reactions. For example, it can efficiently oxidize primary alcohols to the corresponding aldehydes at room temperature . It can also convert primary and secondary alcohols into the corresponding α-chloro aldehydes and α-chloro ketones . Moreover, it can provide acyl fluorides directly from three different functional group precursors: carboxylic acids, aldehydes, or alcohols .


Physical And Chemical Properties Analysis

Trichloroisocyanuric acid is a colorless solid with a density of 2.19 ± 0.1 g/cm3. It has a melting point of 246 to 247 °C and decomposes when boiled. It is slightly soluble in water (1.2%) and soluble in chlorocarbons, acetone, and acetonitrile .

Scientific Research Applications

  • Water Disinfection : Chloroisocyanurates, such as sodium dichloroisocyanurate and trichloroisocyanuric acid, are used for disinfecting water. These compounds release chlorine for water treatment and can be studied to understand chemical concepts like stoichiometry, acid-base reactions, and chlorinating agents (Pinto & Rohrig, 2003).

  • Chemical Synthesis and Oxidation : Trichloroisocyanuric acid serves as an effective oxidizing agent for converting urazoles to triazolinediones, under various conditions, including solvent-free environments (Zolfigol et al., 2002).

  • Catalysis in Chemical Reactions : It's used as a catalyst for transthioacetalization of diacetals and for the efficient deprotection of thioacetals to carbonyl compounds (Firouzabadi et al., 2002).

  • Swimming Pool Water Treatment : Chloroisocyanurates stabilize chlorine disinfectants in swimming pools and decompose to release chlorine and cyanuric acid. Studies have shown that ingested cyanuric acid from pool water is non-toxic and passes through the body unmetabolized (Dufour et al., 2006).

  • Synthesis of Chlorophosphates : Trichloroisocyanuric acid is used for converting dialkyl phosphites to dialkyl chlorophosphates under mild conditions (Acharya et al., 2005).

  • Potential Hazards : It's a potent bleach and fungicide, but can produce chlorine gas when put in water, posing risks like pneumomediastinum upon acute inhalation (Li et al., 2011).

  • Promotion of Trifluoromethylation : Used for promoting trifluoromethylation in the construction of CF3-containing 4,5-dihydroisoxazoles from allylic oximes (Zhang et al., 2017).

  • Immunotoxicity Studies : Effects on zebrafish development and immunotoxicity have been studied, showing potential oxidative stress and cell apoptosis effects (Liu et al., 2021).

  • Chemistry in Swimming Pool Water : The chemistry of chloroisocyanurates in swimming pool water treatment has been analyzed, including their bactericidal efficiency (Gardiner, 1973).

  • Activation of Thioglycosides : Trichloroisocyanuric acid, in combination with TMSOTf, is used for glycosylation reactions based on thioglycoside donors (Basu et al., 2012).

Safety And Hazards

Trichloroisocyanuric acid is a strong oxidizing agent and may ignite organic compounds with which it comes in contact . It may vigorously react with small quantities of water releasing chlorine gas . Inhalation, ingestion, or contact (skin, eyes) with vapors or substance may cause severe injury, burns, or death .

Future Directions

The global Trichloroisocyanuric Acid (TCCA) Market is expected to exceed US$ 3,038.5 million by 2033, with a predicted CAGR of 4.0% between 2023 and 2033 . The demand for trichloroisocyanuric acid (TCCA) is rising, driven by the substance’s expanding use in aquaculture, agriculture, and water treatment . It is also expected to increase as its use as a bleaching and disinfection agent increases .

properties

IUPAC Name

1-chloro-1,3,5-triazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClN3O3/c4-7-2(9)5-1(8)6-3(7)10/h(H2,5,6,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISAOUZVKYLHALD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)NC(=O)N(C(=O)N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50156627
Record name 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50156627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloroisocyanuric acid

CAS RN

13057-78-8
Record name Chloroisocyanuric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13057-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chloroisocyanuric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013057788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50156627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloroisocyanuric acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQ9C7M45BZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chloroisocyanuric acid
Reactant of Route 2
Chloroisocyanuric acid
Reactant of Route 3
Chloroisocyanuric acid
Reactant of Route 4
Reactant of Route 4
Chloroisocyanuric acid
Reactant of Route 5
Reactant of Route 5
Chloroisocyanuric acid
Reactant of Route 6
Chloroisocyanuric acid

Citations

For This Compound
113
Citations
EC Juenge, DA Beal, WP Duncan - The Journal of Organic …, 1970 - ACS Publications
The use of trichloroisocyanuric acid (1, 3, 5-trichloro-2, 4, 6-trioxohexahydro-s-triazine) as an allylic halogenating agent was described by Ziegler, 3 and we have previously reported …
Number of citations: 56 pubs.acs.org
GF Mendonca, M CS de Mattos - Current Organic Synthesis, 2013 - ingentaconnect.com
The present review summarizes the synthetic application of trichloroisocyanuric acid [1,3,5-trichloro-1,3,5-triazine-2,4,6- (1H,3H,5H)-trione] as a convenient reagent for the electrophilic …
Number of citations: 49 www.ingentaconnect.com
T SHIMAMURA - Journal of Synthetic Organic Chemistry, Japan, 1987 - jstage.jst.go.jp
シアヌル酸クロリドの主要製品は四種類あり, そのうち生産量の最も多いものはシアヌル酸トリクロリド (TICA), 次に多いのがシアヌル酸ナトリウムジクロリド (SDIC) である. そのあとにシヌアル酸…
Number of citations: 0 www.jstage.jst.go.jp
JA Kumar, S Sondu - 2007 - nopr.niscpr.res.in
… From these equilibrium constant values, it is clear that the concentrations of mono chloroisocyanuric acid (MCICA) and isocyanuric acid (ICA) would be negligible in acid medium as …
Number of citations: 10 nopr.niscpr.res.in
Y KATO, A HORIGUCHI, M HAYASHI… - Journal of Home …, 1969 - jstage.jst.go.jp
塩 素化 イ ソシアヌル酸系漂 白剤 に関す る研 究 (第 6 報) ジクロロイソシアヌル酸 Page 1 塩 素化 イ ソシアヌル酸系漂 白剤 に関す る研 究 (第 6 報) ジクロロイソシアヌル酸カリの漂白機構に関する一 …
Number of citations: 2 www.jstage.jst.go.jp
YL Kumar, RV Nadh, PS Radhakrishnamurti - Russian Journal of Physical …, 2016 - Springer
… H2OCl+ in the present case is further substantiated from the earlier reports [20, 21, 33] in the case of trichloroisocyanuric acid. In both oxidation and electrophilic substitution reactions, …
Number of citations: 5 link.springer.com
M Hayashi, A Yabe - Journal of Home Economics of Japan, 1964 - jstage.jst.go.jp
I. 緒 言固体有機塩素系漂白剤の塩素化イソシアヌル酸およびその塩類は, 漂白剤, 洗剤, 殺菌剤の成分として注目され, モンサント社 (USA) を はじめ, 欧米各国でその生産がすすめられ, これ…
Number of citations: 0 www.jstage.jst.go.jp
J Ye, Y Wang, J Chen, X Liang - Advanced Synthesis & …, 2004 - Wiley Online Library
… 2002, 4, 384; for selected examples on the use of trichloroisocyanuric acid, see: a) EC Juenge, DA Beal, Tetrahedron Lett. 1968, 5819; b) T. Cohen, Z. …
Number of citations: 57 onlinelibrary.wiley.com
A HORIGUCHI, Y KATO, M HAYASHI… - Journal of Home …, 1969 - jstage.jst.go.jp
塩 素化イ ソシアヌル酸系 漂 白剤 に関す る研 究 (第 5 報) 染料水溶液による漂白剤 Page 1 塩 素化イ ソシアヌル酸系 漂 白剤 に関す る研 究 (第 5 報) 染料水溶液による漂白剤の漂白効果の判定 …
Number of citations: 0 www.jstage.jst.go.jp
K Tsuzuki, T Shibui, M Hayashi… - Journal of Home …, 1966 - jstage.jst.go.jp
の蛍光増白染料による染布の蛍光強度に及ぼす影響などについて報告してきた. 本報では, その有効な家庭用配合品の試作に関連 してカ リウム塩およびナ トリウム塩につき, 有効塩素濃度, 配合…
Number of citations: 0 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.